Regaloside C
Overview
Description
Regaloside C is a glycerol glucoside isolated from the bulbs of the Lilium genus. It is known for its anti-inflammatory properties and cardiomyocyte protective activity by protecting mitochondria in H₂O₂-induced heart H9C2 cells .
Mechanism of Action
Target of Action
Regaloside C is a glycerol glucoside isolated from the bulbs of the Lilium genus . Its primary targets are the mitochondria in heart H9C2 cells . The mitochondria play a crucial role in energy production, and their proper functioning is essential for the survival and health of cells.
Mode of Action
This compound interacts with its targets by protecting the mitochondria in H2O2-induced heart H9C2 cells . This protective activity helps maintain the integrity and function of the mitochondria, thereby promoting cell survival under conditions of oxidative stress.
Biochemical Pathways
It is known that the compound has anti-inflammatory activities . This suggests that it may modulate the activity of various enzymes and proteins involved in inflammation .
Pharmacokinetics
Research has shown that deep eutectic solvents can be used to extract this compound from the bulbs of lilium lancifolium thunb . This suggests that the compound may be soluble in certain solvents, which could potentially influence its bioavailability.
Result of Action
The primary result of this compound’s action is the protection of cardiomyocytes . By protecting the mitochondria in heart H9C2 cells, this compound helps to preserve the health and function of these cells. This cardiomyocyte protective activity could potentially contribute to the overall health of the cardiovascular system.
Biochemical Analysis
Biochemical Properties
Regaloside C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily protective, as seen in H9C2 cells where this compound protects the mitochondria .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. In H2O2-induced heart H9C2 cells, it influences cell function by protecting the mitochondria . It also has anti-melanogenic effects in B16F10 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its protective action on mitochondria in H2O2-induced heart H9C2 cells
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies. For instance, with an increase in microwave power and treatment time, the content of this compound increased in lily bulbs
Metabolic Pathways
This compound is involved in several metabolic pathways. It is part of the phenylpropanoid biosynthesis pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
Regaloside C is typically extracted from the bulbs of Lilium lancifolium Thunb. using deep eutectic solvents (DESs). The optimized extraction conditions include an extraction temperature of 50°C, an extraction time of 40 minutes, a solid-liquid ratio of 1:25, and a ratio of water in the DES of 20% .
Industrial Production Methods
The industrial production of this compound involves the use of DESs for simultaneous extraction of phenolic acids and polysaccharides from the bulbs of Lilium lancifolium Thunb. This method is considered efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Regaloside C undergoes various chemical reactions, including oxidation and reduction. It is known to protect cardiomyocytes by protecting mitochondria in H₂O₂-induced heart H9C2 cells .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide (H₂O₂) for inducing oxidative stress in cardiomyocytes .
Major Products Formed
The major products formed from the reactions involving this compound are primarily related to its protective effects on cardiomyocytes and its anti-inflammatory properties .
Scientific Research Applications
Regaloside C has several scientific research applications, including:
Chemistry: Used in the study of phenolic compounds and their extraction methods.
Biology: Investigated for its cardiomyocyte protective activity and anti-inflammatory properties.
Medicine: Potential therapeutic agent for cardiovascular diseases due to its protective effects on heart cells.
Industry: Utilized in the extraction of natural products from plant sources.
Comparison with Similar Compounds
Regaloside C is similar to other phenolic compounds isolated from the Lilium genus, such as regaloside A, regaloside B, and regaloside E . this compound is unique due to its specific cardiomyocyte protective activity and its efficient extraction using DESs .
List of Similar Compounds
- Regaloside A
- Regaloside B
- Regaloside E
- Regaloside H
- Cyanidin-3-O-rutinoside
- Isoquercitrin
Properties
IUPAC Name |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O11/c19-6-13-15(24)16(25)17(26)18(29-13)28-8-10(20)7-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2/b4-2+/t10-,13-,15-,16+,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLNCWXFKKSRQB-NSVVQGBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347728 | |
Record name | Regaloside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117591-85-2 | |
Record name | Regaloside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Regaloside C and where is it found?
A1: this compound, chemically known as (2S)-1-O-caffeoyl-3-O-β-D-glucopyranosylglycerol, is a phenolic glycoside naturally occurring in the bulbs of lily species like Lilium lancifolium Thunb. [, , ].
Q2: Are there efficient methods for extracting this compound from natural sources?
A2: Yes, recent research [] suggests that deep eutectic solvents (DESs) offer a greener and potentially more efficient alternative to traditional organic solvents for extracting this compound. This method, optimized for Lilium lancifolium Thunb., achieved extraction yields comparable to conventional methods [].
Q3: Have any analytical techniques been developed specifically for quantifying this compound?
A3: While the provided research doesn't detail specific analytical methods solely for this compound, RP-HPLC has been successfully employed to determine its presence alongside another phenolic glycoside, Regaloside A, in lily samples []. This method, utilizing a C18 column and a methanol-water mobile phase, demonstrated good accuracy and reproducibility [].
Q4: Has the presence of this compound been reported in other Lilium species besides Lilium lancifolium Thunb.?
A4: Yes, research indicates that this compound has also been identified in Lilium pardarinum, alongside other phenylpropanoid glycerol glucosides []. Additionally, Lilium henryi has been found to contain this compound among its chemical constituents [].
Q5: Are there any structural isomers of this compound found in nature?
A5: Interestingly, research has revealed the presence of (2R)-1-O-caffeoy1-3-O-β-D-glucopyranosylglycerol, termed epi-Regaloside C, as a natural isomer of this compound. This isomer, differentiated by its stereochemistry at the 2-position, was discovered in Lilium pardarinum []. This finding highlights the structural diversity of phenylpropanoid glycerol glucosides in lily species.
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